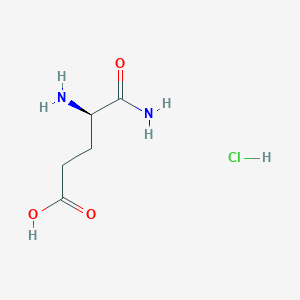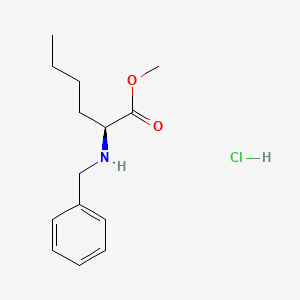
D-Glutamic acid alpha-amide, HCl
Descripción general
Descripción
“D-Glutamic acid alpha-amide, HCl” is a derivative of D-Glutamic acid . It is an isoglutamine and a D-glutamic acid derivative . It is an enantiomer of a L-isoglutamine . It is a white powder and it is stored at 0 - 8 C .
Molecular Structure Analysis
The molecular structure of D-Glutamic acid alpha-amide, HCl is composed of D-glutamic acid or L-glutamic acid monomers linked by γ-amide bonds . The molecular weight is 146.14 .
Physical And Chemical Properties Analysis
D-Glutamic acid alpha-amide, HCl is a white powder . It has a density of 1.321±0.06 g/cm3 . It has a melting point of > 220 C . It is stored at 0 - 8 C .
Aplicaciones Científicas De Investigación
Drug Delivery Systems
D-Glutamic acid alpha-amide, HCl: is utilized in the development of drug delivery systems due to its biodegradable and non-toxic properties . It’s particularly effective in the formulation of nanoparticles, which can be engineered to deliver drugs to specific sites within the body. This targeted delivery is crucial for treatments requiring precision, such as chemotherapy, where minimizing side effects is essential.
Agricultural Enhancements
In agriculture, this compound serves as a component in biodegradable polymers that can be used for slow-release fertilizers . These polymers ensure that nutrients are delivered to plants over time, enhancing growth efficiency and reducing the environmental impact of agricultural runoff.
Food Industry Applications
The food industry benefits from D-Glutamic acid alpha-amide, HCl as a food additive for its microbial origin and safety profile . It can be used to improve texture, flavor, and shelf-life of various food products, contributing to food preservation and quality.
Wastewater Treatment
This compound is also applied in wastewater treatment processes . It aids in the removal of contaminants and heavy metals from wastewater streams, making it an environmentally friendly option for maintaining water quality.
Medical Research
In medical research, D-Glutamic acid alpha-amide, HCl is used in the synthesis of biopolymers that are studied for their potential in tissue engineering and regenerative medicine . Its properties make it suitable for creating scaffolds that support cell growth and tissue formation.
Enzyme Inhibition Studies
The compound is instrumental in the study of enzyme inhibitors, particularly in the structure-affinity relationship (SAR) studies of the glutamate racemase (GR) enzyme . These studies are vital for developing new antibiotics and understanding bacterial resistance mechanisms.
Safety And Hazards
Direcciones Futuras
Poly-γ-glutamic acid (γ-PGA), a natural polymer synthesized by several gram-positive bacteria, is anionic, water-soluble, biodegradable, edible, nontoxic, and nonimmunogenic for humans and the environment . Its α-carboxylate side chains can be chemically modified to introduce various drugs, or to modulate the amphiphilicity of the polymer . These features of γ-PGA are very useful for pharmaceutical and biomedical applications . This suggests that D-Glutamic acid alpha-amide, HCl, being a derivative of D-Glutamic acid, may also have potential applications in the biomedical field.
Propiedades
IUPAC Name |
(4R)-4,5-diamino-5-oxopentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3.ClH/c6-3(5(7)10)1-2-4(8)9;/h3H,1-2,6H2,(H2,7,10)(H,8,9);1H/t3-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZFNVIRTSLEGO-AENDTGMFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@H](C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Glutamic acid alpha-amide, HCl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Bromothieno[2,3-b]pyrazine](/img/structure/B1442637.png)
![([1-(5-Chloro-2-thienyl)cyclohexyl]methyl)amine hydrochloride](/img/structure/B1442638.png)
![{[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]-methyl}amine dihydrochloride methanol](/img/structure/B1442639.png)


![3-[(2-Fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1442642.png)

![[2-(7-Ethylimidazo[1,2-a]pyridin-2-yl)ethyl]amine dihydrochloride](/img/structure/B1442645.png)
![[(1-Ethyl-1H-imidazol-2-YL)methyl]methylamine dihydrochloride](/img/structure/B1442647.png)
![[4-(Pyrrolidin-1-ylmethyl)phenyl]boronic acid hydrochloride](/img/structure/B1442648.png)
![N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine dihydrochloride](/img/structure/B1442652.png)

